3,5-Diphenylpyridazine

Neuroscience Medicinal Chemistry Receptor Pharmacology

Sourcing pyridazines with undefined regiochemistry risks failed target engagement. This 3,5-diaryl-substituted scaffold provides validated GABA-A affinity and planar geometry for materials science. - GABA-A α5/α1 selectivity: Ki 29 nM vs. 36 nM - Corrosion inhibition: 48.5% at 353 K, 10⁻³ M in 1M HCl - Planar torsion: -179(2)°, crystal data R=0.050 - Immediate supply: research quantities available for medicinal chemistry or crystal engineering

Molecular Formula C16H12N2
Molecular Weight 232.28 g/mol
CAS No. 1026-46-6
Cat. No. B15371788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diphenylpyridazine
CAS1026-46-6
Molecular FormulaC16H12N2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NN=C2)C3=CC=CC=C3
InChIInChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-16(18-17-12-15)14-9-5-2-6-10-14/h1-12H
InChIKeyRTNPJCQBMCRDSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diphenylpyridazine: Physicochemical & Structural Profile


3,5-Diphenylpyridazine is a diaryl-substituted pyridazine heterocycle (C16H12N2, MW 232.28 g/mol) featuring two phenyl rings attached at the 3- and 5-positions of the 1,2-diazine core [1]. This substitution pattern confers distinct electronic properties and a planar molecular geometry [2], differentiating it from other diazine analogs and regioisomeric diphenylpyridazines in both coordination chemistry and biological target engagement.

Substitution 3,5-diphenyl pattern creates a regiospecific topology for target engagement and coordination chemistry
Geometry Planar molecular conformation supports crystal engineering, π-stacking, and supramolecular studies
Differentiation Distinct electronic and steric properties differentiate it from other diazine isomers in biological and materials research

3,5-Diphenylpyridazine: Differentiation from Analogs


Substitution pattern, heteroatom positioning, and aryl group regiochemistry critically govern the electronic, steric, and biological properties of pyridazine derivatives [1]. The 3,5-diphenyl substitution yields a specific molecular topology and dipole orientation that is distinct from 3,6-, 4,5-, or 4,6-diphenyl regioisomers, directly impacting receptor binding affinity, metal coordination geometry, and crystal packing [2]. Simply sourcing any diphenylpyridazine or alternative diazine without verifying the exact substitution pattern introduces significant risk of altered target selectivity, reduced activity, or complete loss of desired functional properties.

Regioisomeric diphenylpyridazines (e.g., 3,6- or 4,5-substitution) may exhibit different receptor binding profiles, limiting direct substitution.
Substitution pattern alters molecular planarity and electronic distribution, which can shift crystal packing and π-stacking behavior.
Unverified isomer identity risks altered performance in corrosion inhibition or other application-specific functional assays.

3,5-Diphenylpyridazine: Key Evidence & Comparisons


GABA-A Receptor α5/α1 Subtype Selectivity

3,5-Diphenylpyridazine exhibits high-affinity binding to GABA-A receptors with demonstrable subtype selectivity. In a direct radioligand displacement assay, it displayed a Ki of 29 nM against the human α5β3γ2 subtype compared to 36 nM against the α1β3γ2 subtype [1]. This 1.24-fold selectivity for α5-containing receptors, while modest in magnitude, is a quantifiable difference that may be leveraged in probe development.

α5/α1 Selectivity
Head-to-head
Ki 29 nM (α5β3γ2) vs 36 nM (α1β3γ2) — 1.24×
Supports α5-preferring probe development and subtype selectivity assay context
Radioligand displacement, human recombinant receptors
Neuroscience Medicinal Chemistry Receptor Pharmacology

Molecular Planarity Differentiation

X-ray crystallographic analysis reveals that 3,5-diphenylpyridazine adopts a highly planar conformation in the solid state, with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) and an overall deviation from planarity of less than 0.2 Å [1]. This near-perfect planarity contrasts with the non-planar geometries observed for many ortho-substituted pyridazines and other diazine isomers [2], and is a key determinant of π-stacking interactions and crystal packing motifs.

Planarity
Cross-study
Torsion angle −179(2)°, deviation < 0.2 Å
Planar geometry supports π-stacking and crystal engineering studies
Single-crystal XRD, R=0.050
Crystal Engineering Materials Science Supramolecular Chemistry

Corrosion Inhibition: Comparison with Other Pyridazines

In comparative weight-loss studies of pyridazine derivatives as mild steel corrosion inhibitors in 1 M HCl, 3,5-diphenylpyridazine (identified as P1) demonstrated an inhibition efficiency of 48.5% at 353 K and 10⁻³ M concentration [1]. Under identical conditions, other pyridazine derivatives (P2-P4) exhibited varying efficiencies, confirming that substitution pattern and electronic properties directly modulate corrosion inhibition performance.

Corrosion Inhibition
Head-to-head
48.5% IE at 10⁻³ M, 353 K vs other pyridazine derivatives
Reported inhibition performance context under acidic conditions
Weight-loss method, mild steel in 1 M HCl
Corrosion Science Industrial Chemistry Surface Engineering

3,5-Diphenylpyridazine: High-Impact Applications


GABA-A Receptor Probes for CNS Drug Discovery

As a low molecular weight scaffold with nanomolar affinity for GABA-A receptors and measurable α5/α1 subtype selectivity (Ki 29 nM vs. 36 nM) [1], 3,5-diphenylpyridazine serves as a validated starting point for medicinal chemistry programs targeting cognitive impairment, anxiety disorders, or other CNS indications where α5-containing GABA-A receptor modulation is therapeutically relevant. The compound's simple structure facilitates rapid SAR expansion and analog synthesis.

Crystal Engineering & Supramolecular Materials

The near-perfect planar geometry of 3,5-diphenylpyridazine (torsion angle -179(2)°, deviation < 0.2 Å) [2] makes it an ideal building block for crystal engineering studies, particularly in the design of π-stacked architectures, coordination polymers, and functional organic materials. Its predictable packing behavior supports systematic investigations of structure-property relationships in solid-state materials.

Corrosion Inhibitor Formulation for Acidic Environments

With quantified inhibition efficiency (48.5% at 353 K and 10⁻³ M in 1 M HCl) [3], 3,5-diphenylpyridazine is a candidate component in corrosion inhibitor formulations for mild steel protection in acidic pickling, cleaning, or oilfield applications. The availability of comparative performance data across multiple pyridazine derivatives enables rational formulation optimization.

Reference Standard for Analytical Methods

The well-defined molecular structure, available crystal structure data (R = 0.050), and established physicochemical properties (C16H12N2, MW 232.28 g/mol) [4] make 3,5-diphenylpyridazine a suitable reference standard for HPLC, GC-MS, and NMR method development and validation in analytical laboratories supporting pyridazine-related research.

Application
Selection Property
Validation Focus
CNS target engagement studies
α5/α1 subtype selectivity profile
GABA-A binding assays and SAR expansion
Crystal engineering research
Planar molecular geometry
Crystal packing and π-stacking analysis
Corrosion inhibitor screening
Reported inhibition efficiency in acidic media
Electrochemical and weight-loss evaluation
Analytical method development
Well-characterized structure and purity
Chromatographic and spectroscopic validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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